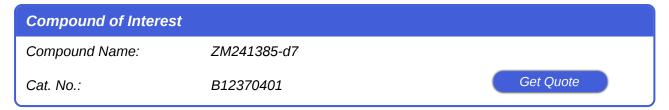




Application Notes and Protocols for ZM241385d7 in Cell Culture Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM241385 is a potent and highly selective antagonist of the adenosine A2A receptor (A2AR), a member of the G protein-coupled receptor (GPCR) family.[1][2][3][4] Due to its high affinity and selectivity, ZM241385 is a critical tool for investigating the physiological and pathophysiological roles of the A2AR in various cellular processes, including neurotransmission, inflammation, and cardiovascular function.[1][5] The deuterated form, ZM241385-d7, is often used in pharmacokinetic studies to differentiate it from its non-deuterated counterpart. These application notes provide recommended concentrations, detailed experimental protocols, and relevant pathway information for the effective use of **ZM241385-d7** in cell culture experiments.

Data Presentation: Recommended Concentrations and Pharmacological Parameters

The optimal concentration of **ZM241385-d7** is cell-type and assay-dependent. The following table summarizes reported concentrations and key pharmacological values for ZM241385 across various in vitro systems. Researchers should use these values as a guide and perform concentration-response curves to determine the optimal concentration for their specific experimental setup.



| Parameter | Value | Cell Line/System | Assay Type | Reference |
|----------------------------|--|---|--|------------|
| Ki | 1.4 nM | PC12 cells | Receptor Binding | [6] |
| 800 pM | HEK-293 cells (human A2AR) | Receptor Binding | [7] | |
| pIC50 | 9.52 | Rat pheochromocyto ma cell membranes | Radioligand Displacement ([3H]NECA) | [8][9][10] |
| 5.69 | Rat cerebral cortex membranes (A1 receptor) | Radioligand Displacement ([3H]R-PIA) | [8][9] | |
| 3.82 | CHO cells (rat A3 receptor) | Radioligand Displacement (AB-MECA) | [8][9] | |
| pA2 | 9.02 | Guinea-pig isolated Langendorff hearts | Vasodilation antagonism (CGS21680) | [8][9][11] |
| 7.06 | Guinea-pig aorta (A2b receptor) | Relaxation antagonism (adenosine) | [8][9] | |
| 5.95 | Guinea-pig atria (A1 receptor) | Bradycardia antagonism (2- CADO) | [8][9] | |
| Effective Concentration | 100 nmol·L−1 | Rat CA1 hippocampal slices | Neuroprotection (OGD) | [12] |
| 1 μΜ | PC12 cells | A2AR mRNA and protein level suppression | [6] | |





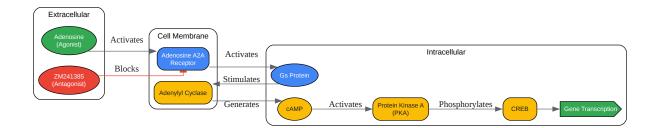


| 10 μΜ | A549 cells | EMT marker modulation | [6] |
|---------|--------------------------|-----------------------|------|
| 0.01 μΜ | Mixed glial cell culture | Cell viability | [13] |

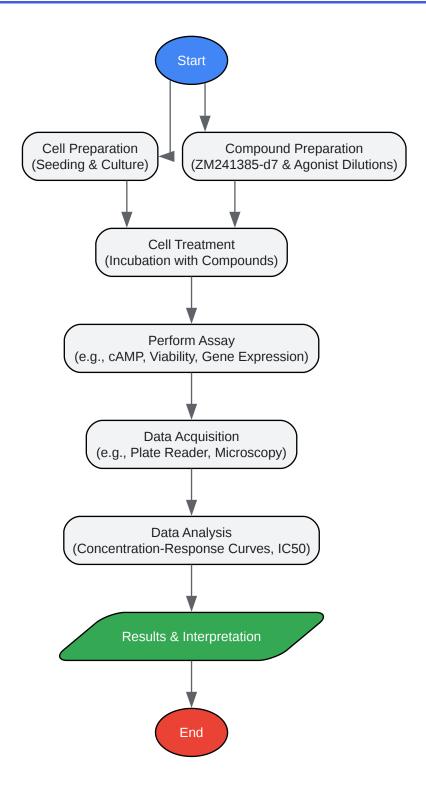
Signaling Pathway

ZM241385 acts as an antagonist at the adenosine A2A receptor. This receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins.[3][4] Upon activation by an agonist (like adenosine or CGS21680), the A2A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[13] By blocking the A2A receptor, ZM241385 prevents this signaling cascade.









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